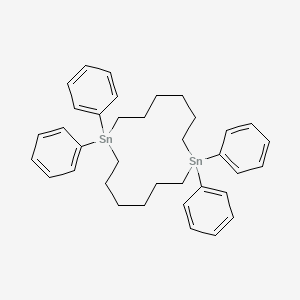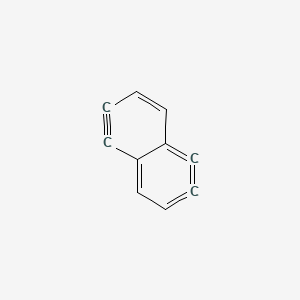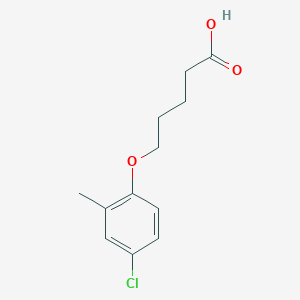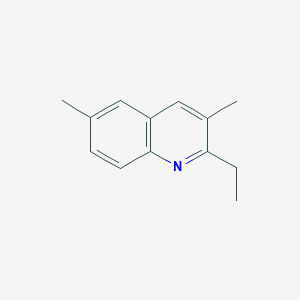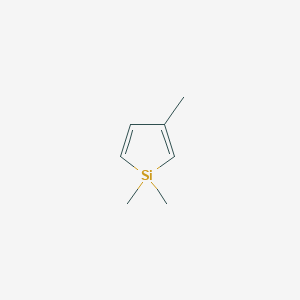
1,1,3-Trimethyl-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-1H-silole is a silicon-containing five-membered cyclic diene, also known as a silacyclopentadiene. This compound is part of the broader class of siloles, which have garnered significant attention due to their unique electronic structures and photophysical properties. Siloles are known for their high electron affinities and mobilities, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,3-Trimethyl-1H-silole typically involves the reaction of silicon atoms with organic compounds under controlled conditions. One common method includes the reaction of silicon atoms with benzene molecules in a solid neon matrix, followed by UV light irradiation to form the silole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3-Trimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: Siloles can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can produce various functionalized siloles.
Scientific Research Applications
1,1,3-Trimethyl-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex silicon-containing compounds and polymers.
Medicine: Research is ongoing into the use of silole compounds in drug delivery systems and as therapeutic agents.
Mechanism of Action
The unique properties of 1,1,3-Trimethyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety. This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) of the silole, enhancing its electron affinity and mobility . The restricted intramolecular rotations of the peripheral groups also contribute to its aggregation-induced emission (AIE) properties, making it a strong emitter in the aggregated state .
Comparison with Similar Compounds
1,1,3-Trimethyl-1H-silole can be compared to other siloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its high luminescence and electron mobility.
1,1-Diphenyl-2,3,4,5-tetra(m-tolyl)-1H-silole: Exhibits blue-shifted emission and is used as a chemosensor for nitro explosives.
Hexaphenylsilole: A reference compound for studying the effects of substituents on silole properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
82764-04-3 |
|---|---|
Molecular Formula |
C7H12Si |
Molecular Weight |
124.25 g/mol |
IUPAC Name |
1,1,3-trimethylsilole |
InChI |
InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3 |
InChI Key |
JMHDRLONERVWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Si](C=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
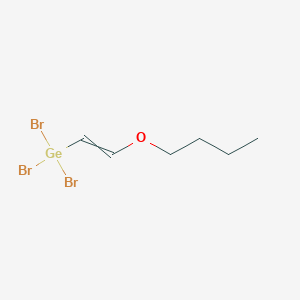

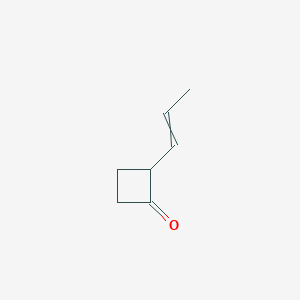
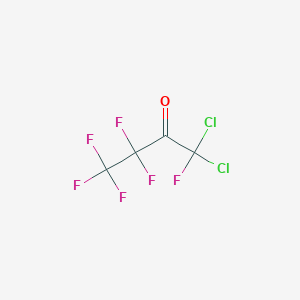
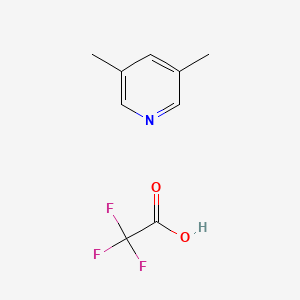
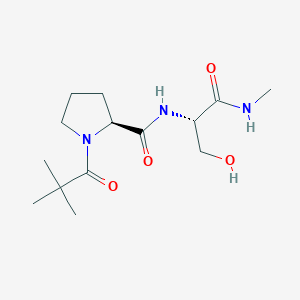
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
